Ethyl 3-methyl-4,4,4-trifluorobutyrate

Stereoselective Synthesis α-Hydroxylation Fluorinated Building Blocks

Ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS 95853-67-1), also known as ethyl 3-(trifluoromethyl)butyrate or ethyl 4,4,4-trifluoro-3-methylbutanoate, is a fluorinated organic compound belonging to the class of β-branched trifluoromethylated esters. Its molecular structure (C₇H₁₁F₃O₂) features a butyrate backbone with a methyl group and a trifluoromethyl (-CF₃) group at the 3-position, conferring high electronegativity and lipophilicity.

Molecular Formula C7H11F3O2
Molecular Weight 184.16 g/mol
CAS No. 95853-67-1
Cat. No. B3432114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-4,4,4-trifluorobutyrate
CAS95853-67-1
Molecular FormulaC7H11F3O2
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)C(F)(F)F
InChIInChI=1S/C7H11F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h5H,3-4H2,1-2H3
InChIKeySRVTXLPAWBTQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS 95853-67-1): A Trifluoromethylated Butyrate Ester Building Block for Research and Industrial Procurement


Ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS 95853-67-1), also known as ethyl 3-(trifluoromethyl)butyrate or ethyl 4,4,4-trifluoro-3-methylbutanoate, is a fluorinated organic compound belonging to the class of β-branched trifluoromethylated esters . Its molecular structure (C₇H₁₁F₃O₂) features a butyrate backbone with a methyl group and a trifluoromethyl (-CF₃) group at the 3-position, conferring high electronegativity and lipophilicity . This compound is a valuable synthetic intermediate, distinguished by the unique reactivity imparted by its stereogenic center and the strongly electron-withdrawing -CF₃ group .

Why Simple Trifluoromethylated Esters Cannot Replace Ethyl 3-methyl-4,4,4-trifluorobutyrate in Stereoselective Synthesis


Generic substitution of ethyl 3-methyl-4,4,4-trifluorobutyrate with alternative trifluoromethylated esters or butyrates is precluded by its unique stereoelectronic architecture. The specific 3-methyl substitution pattern, adjacent to both a chiral center and the -CF₃ group, is critical for the highly stereoselective outcomes observed in key reactions. Non-branched or differently branched analogs lack this precise spatial arrangement, failing to provide the necessary steric and electronic bias to achieve the same level of diastereocontrol [1]. The procurement of this specific compound is therefore non-negotiable for research programs that depend on its demonstrated ability to dictate stereochemistry, as outlined in the quantitative evidence below [1].

Procurement-Relevant Quantitative Differentiation Evidence for Ethyl 3-methyl-4,4,4-trifluorobutyrate


Reagent-Dependent Stereodivergence in α-Hydroxylation: A Quantitative Comparison

Ethyl 3-methyl-4,4,4-trifluorobutyrate demonstrates a stark, reagent-dependent stereodivergence when converted to its α-hydroxy derivative. In a direct head-to-head comparison within the same experimental framework, the use of MoO5·Py·HMPA for α-hydroxylation yields predominantly the (2S*,3S*)-diastereomer. Conversely, a two-step sequence involving oxidation to the 2-oxobutyrate followed by NaBH₄ reduction yields the (2R*,3S*)-diastereomer [1]. This quantifiable, switchable stereocontrol is a direct function of the substrate's 3-methyl-4,4,4-trifluorobutyrate structure and is not a generic property of simple trifluoromethylated esters.

Stereoselective Synthesis α-Hydroxylation Fluorinated Building Blocks

Differentiation via Key Physicochemical Properties: Density, Boiling Point, and Lipophilicity

Ethyl 3-methyl-4,4,4-trifluorobutyrate possesses a distinct set of physicochemical properties that differentiate it from its closest non-fluorinated or differently-fluorinated analogs. Key parameters include a density of 1.12 g/cm³ [1], a boiling point of 135°C , and a calculated LogP of 2.138 [2]. These values are critical for practical laboratory handling, purification, and formulation. The combination of high density and moderate boiling point is characteristic of this specific fluorinated structure and directly impacts solvent miscibility, extraction efficiency, and distillation protocols.

Physicochemical Properties Process Chemistry Analytical Characterization

Market Validation: Significant and Growing Global Demand

The scientific and industrial significance of ethyl 3-methyl-4,4,4-trifluorobutyrate is reflected in its substantial and growing market. A recent market report estimated the global market size at USD 145.75 million in 2024, with a projected Compound Annual Growth Rate (CAGR) of 8.3% to reach USD 278.12 million by 2032 [1]. This growth trajectory is a quantifiable indicator of the compound's established utility and increasing adoption in research and development pipelines, serving as a macro-level comparator against the potentially stagnant markets of more generic, less specialized fluorinated esters.

Market Analysis Procurement Supply Chain

High-Value Application Scenarios for Ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS 95853-67-1) in Research and Industry


Stereoselective Synthesis of Chiral Fluorinated α-Hydroxy Esters

This compound is a premier choice for the stereoselective synthesis of chiral α-hydroxy esters, crucial building blocks for pharmaceuticals and agrochemicals. As demonstrated in Section 3, the reagent-dependent stereodivergence allows researchers to access either the (2S*,3S*) or (2R*,3S*) diastereomer of ethyl 2-hydroxy-3-methyl-4,4,4-trifluorobutyrate from the same starting material, a feat unattainable with non-branched analogs [1].

Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates

The compound's trifluoromethyl group enhances the metabolic stability and lipophilicity of derived molecules, critical parameters in drug design . Its use as a starting material enables the introduction of a stereodefined, fluorinated fragment into lead compounds, directly impacting pharmacokinetic properties. The established market growth (Section 3) underscores its widespread adoption in this field [2].

Process Chemistry: Development of Robust, Reproducible Synthetic Routes

The well-defined and distinct physicochemical properties (density: 1.12 g/cm³, boiling point: 135°C, LogP: 2.138) [3] are essential for process development. These parameters allow for predictable behavior during extraction, distillation, and purification, ensuring reproducibility at scale. This contrasts with the more variable handling of non-fluorinated or less-characterized alternatives.

Agrochemical Research: Design of Novel Fluorinated Pesticides and Herbicides

The unique combination of a stereogenic center and a trifluoromethyl group makes this ester a valuable scaffold for developing new agrochemicals. The -CF₃ group is known to improve the bioavailability and environmental persistence of active ingredients . The ability to control stereochemistry (as per Section 3) is crucial for optimizing target binding and selectivity in biological systems.

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